molecular formula C23H20N2O4S B303969 N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303969
M. Wt: 420.5 g/mol
InChI Key: DBQVQJPDNPCGHV-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as BVT.2733, is a novel small molecule inhibitor that has shown promising results in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide leads to the activation of various signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been found to have several biochemical and physiological effects, including the inhibition of tumor cell growth, induction of apoptosis, improvement of insulin sensitivity, and neuroprotection. It has also been shown to reduce inflammation and oxidative stress, which are common factors in many diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its specificity towards GSK-3β, which reduces the risk of off-target effects. However, its efficacy and safety in humans are still being studied, and more research is needed to determine its potential limitations.

Future Directions

There are several future directions for the research and development of N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in humans. Additionally, further studies are needed to understand the mechanisms of action of N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its interactions with other signaling pathways.

Synthesis Methods

The synthesis of N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, including the reaction of 2-thienylboronic acid with 3,4-dimethylbenzoyl chloride, followed by the addition of 1,3-benzodioxole-5-amine and N,N-dimethylformamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been found to inhibit the growth of tumor cells and induce apoptosis. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and inflammation.

properties

Product Name

N-[1-[(1,3-benzodioxol-5-ylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(Z)-3-(1,3-benzodioxol-5-ylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H20N2O4S/c1-14-5-6-16(10-15(14)2)22(26)25-19(12-18-4-3-9-30-18)23(27)24-17-7-8-20-21(11-17)29-13-28-20/h3-12H,13H2,1-2H3,(H,24,27)(H,25,26)/b19-12-

InChI Key

DBQVQJPDNPCGHV-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3=CC4=C(C=C3)OCO4)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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